Flavinyltryptophan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

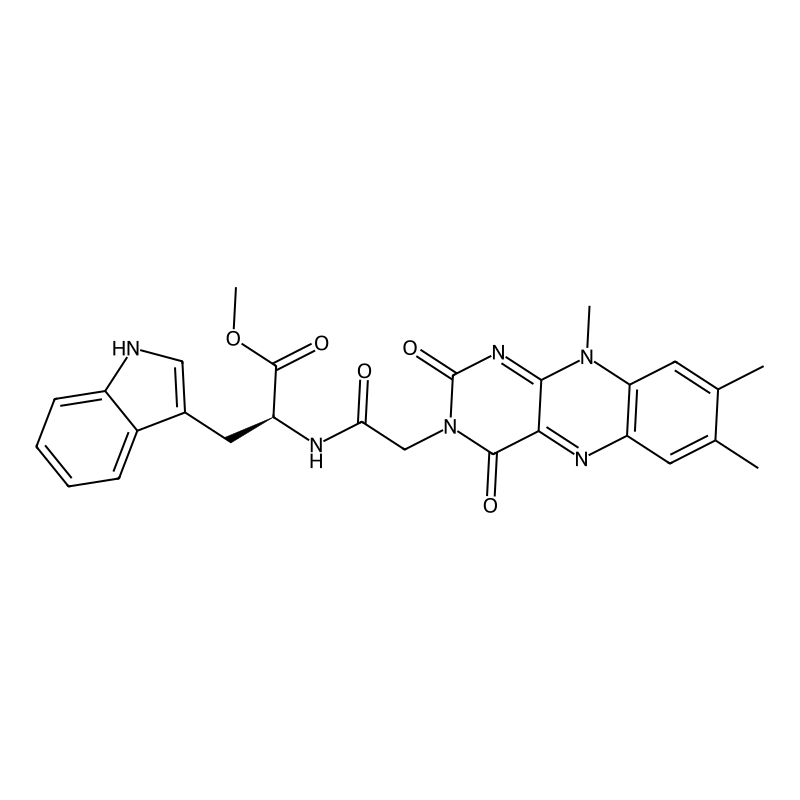

Flavinyltryptophan is a compound formed by the covalent attachment of a flavin moiety to the amino acid tryptophan. This compound is significant in various biological processes, particularly in the context of enzymatic reactions involving flavin-dependent enzymes. The flavin component typically refers to flavin adenine dinucleotide or riboflavin, which are known for their role as cofactors in redox reactions. The unique structure of flavinyltryptophan allows it to participate in electron transfer processes and radical formation, making it a subject of interest in biochemical research.

- Electron Transfer: Flavinyltryptophan can facilitate electron transfer between the flavin and tryptophan components, leading to the formation of radical pairs. These radical pairs are crucial in processes such as magnetoreception in migratory birds, where they play a role in sensing magnetic fields .

- Chlorination Reactions: In some enzymatic contexts, flavin-dependent halogenases utilize flavinyltryptophan as a substrate for chlorination reactions, converting tryptophan into chlorinated derivatives like 7-chlorotryptophan . This process typically involves the generation of hypochlorite from reduced flavin and chloride ions.

Flavinyltryptophan exhibits significant biological activity due to its involvement in various enzymatic processes:

- Antibiotic Biosynthesis: It plays a role in the biosynthesis of antibiotics, such as rebeccamycin, where chlorination at the C7 position of tryptophan is catalyzed by flavin-dependent enzymes .

- Radical Pair Dynamics: The compound is involved in radical pair dynamics that are essential for biological functions like magnetoreception. The formation of radical pairs between the flavin and tryptophan allows organisms to detect magnetic fields .

The synthesis of flavinyltryptophan can be achieved through several methods:

- Enzymatic Synthesis: Flavin-dependent halogenases can catalyze the chlorination of tryptophan, leading to the formation of flavinyltryptophan as an intermediate product.

- Chemical Synthesis: Chemical methods may involve coupling reactions between tryptophan derivatives and flavin compounds under controlled conditions to form the desired compound.

- Photochemical Methods: Light-driven reactions can facilitate the interaction between tryptophan and flavins, leading to the formation of various products, including flavinyltryptophan .

Flavinyltryptophan has several applications in both research and industry:

- Biological Research: It serves as a model compound for studying electron transfer mechanisms and radical pair dynamics.

- Pharmaceutical Development: Its role in antibiotic biosynthesis makes it relevant for developing new antimicrobial agents.

- Magnetic Sensors: Due to its involvement in magnetoreception, it holds potential for applications in developing biological sensors that can detect magnetic fields .

Interaction studies involving flavinyltryptophan focus on its behavior within biological systems:

- Radical Pair Interactions: Research has shown that interactions between the excited state of flavins and tryptophans lead to radical pair formation, which is sensitive to external magnetic fields .

- Kinetic Studies: Kinetic analyses have been performed to understand the rates of electron transfer and radical recombination processes involving flavinyltryptophan .

Flavinyltryptophan shares structural and functional similarities with several compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure/Function | Unique Features |

|---|---|---|

| Flavin Adenine Dinucleotide | A cofactor involved in redox reactions | Essential for various enzymatic processes |

| Tryptophan | An amino acid involved in protein synthesis | Precursor for serotonin and melatonin |

| 7-Chlorotryptophan | Chlorinated derivative of tryptophan | Formed through enzymatic chlorination |

| Riboflavin | A vitamin (B2) involved in energy metabolism | Acts as a precursor to flavin adenine dinucleotide |

Flavinyltryptophan is unique due to its dual functionality as both an amino acid and a redox-active compound, allowing it to participate effectively in complex biochemical pathways.

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Visser AJ, van Hoek A. The measurement of subnanosecond fluorescence decay of flavins using time-correlated photon counting and a mode-locked Ar ion laser. J Biochem Biophys Methods. 1979 Aug;1(4):195-208. PubMed PMID: 233237.